5-Formyl-2-phenylfuran-3-carboxylic acid
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Overview
Description
5-Formyl-2-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process can be optimized using various catalysts, such as hydroxyapatite-supported gold catalysts, to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-phenylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: this compound can be converted to 5-carboxy-2-phenylfuran-3-carboxylic acid.
Reduction: The reduction of the formyl group yields 5-hydroxymethyl-2-phenylfuran-3-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Scientific Research Applications
5-Formyl-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism by which 5-Formyl-2-phenylfuran-3-carboxylic acid exerts its effects involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-furancarboxylic acid: Similar in structure but lacks the phenyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for bio-based polymers.
Uniqueness
5-Formyl-2-phenylfuran-3-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on a furan ring, along with a phenyl substituent. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
61761-76-0 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-formyl-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
LFBYAHNYIWFOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)C=O)C(=O)O |
Origin of Product |
United States |
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